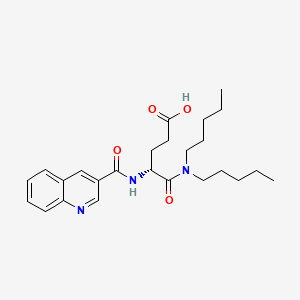

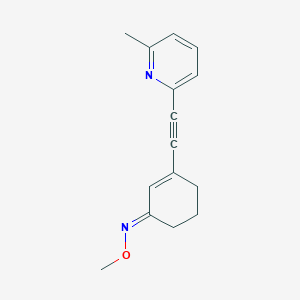

ABP688

描述

3-[2-(6-Methyl-2-pyridinyl)ethynyl]-2-cyclohexene-1-one O-methyloxime is a member of methylpyridines.

科学研究应用

正电子发射断层扫描 (PET) 成像

ABP688 作为正电子发射断层扫描 (PET) 成像中的示踪剂,用于可视化和量化大脑中的 5 型代谢型谷氨酸受体 (mGlu5) 。这种应用对于研究各种神经和精神疾病至关重要。

神经科学研究

该化合物在神经科学研究中发挥着重要作用,特别是在研究谷氨酸能神经传递方面 。它有助于了解谷氨酸的作用,谷氨酸是大脑中最突出的神经递质。

神经可塑性研究

This compound 作为一种工具,已被用于量化大脑中谷氨酸的释放,这对于依赖经验的神经可塑性和成瘾相关过程至关重要 .

精神疾病分析

研究人员使用 this compound 来研究认知任务期间 mGluR5 结合的变化,这可以提供对精神疾病的见解 .

参考区域量化

作用机制

Target of Action

ABP688 is a non-competitive and selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5) . mGluR5 is a receptor target for glutamate, an important neurotransmitter in the brain, and plays a significant role in the regulation of affective processes .

Mode of Action

This compound binds to an allosteric site on the mGluR5 with high affinity . This binding inhibits glutamate-induced calcium release from cells expressing human mGluR5 .

Biochemical Pathways

The binding of this compound to mGluR5 affects the glutamatergic neurotransmission . Glutamate is the primary excitatory neurotransmitter in the brain, and mGluR5 is a receptor target for glutamate. The binding of this compound to mGluR5 can modulate this glutamatergic transmission, affecting various biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that this compound can be used as aPET tracer for clinical imaging of the mGluR5 receptor . This suggests that this compound has the ability to cross the blood-brain barrier and bind to its target receptors in the brain.

Result of Action

The binding of this compound to mGluR5 results in a reduction of mGluR5 availability, which is associated with an antidepressant response . In studies, a significant reduction in depressive symptoms was observed following the administration of a compound that reduces mGluR5 availability .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the binding of this compound to mGluR5 is vulnerable to changes in brain neurochemistry induced by other substances, such as ketamine . Furthermore, the quantification of this compound PET imaging in mice suggested that highly controlled testing conditions are needed during PET measures of mGluR5 .

生化分析

Biochemical Properties

ABP688 plays a crucial role in biochemical reactions by interacting with the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is a G-protein-coupled receptor that modulates glutamatergic neurotransmission in the central nervous system. This compound binds to the allosteric site of mGluR5, inhibiting its activity. This interaction is highly selective and noncompetitive, making this compound a valuable tool for studying mGluR5-related pathways .

Cellular Effects

This compound influences various types of cells and cellular processes by modulating the activity of mGluR5. In neurons, it affects cell signaling pathways, gene expression, and cellular metabolism. By inhibiting mGluR5, this compound can alter synaptic plasticity, which is crucial for learning and memory. Additionally, it has been shown to impact the release of neurotransmitters, such as glutamate, thereby influencing neuronal communication and overall brain function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the allosteric site of mGluR5. This binding inhibits the receptor’s activity, preventing the downstream signaling cascade that would typically be triggered by glutamate binding. This inhibition can lead to changes in gene expression and enzyme activity, ultimately affecting various cellular processes. The high affinity of this compound for mGluR5 ensures its effectiveness in modulating this receptor’s activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in neurons. These effects include sustained changes in gene expression and neurotransmitter release, which can influence cellular behavior even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits mGluR5 activity without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including neuronal damage and altered behavior. These threshold effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with mGluR5. The compound is metabolized in the liver, where it undergoes various enzymatic reactions. These reactions can affect the compound’s stability and activity, influencing its overall effectiveness. Additionally, this compound can impact metabolic flux and metabolite levels, further modulating cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation in target tissues, such as the brain. The distribution of this compound can influence its effectiveness in modulating mGluR5 activity and other cellular processes .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, this compound is often localized to synaptic sites in neurons, where it can modulate mGluR5 activity and influence synaptic plasticity. This localization is essential for the compound’s function and effectiveness in biochemical research .

属性

| { "Design of the Synthesis Pathway": "The synthesis of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product. The key steps in the synthesis pathway include the preparation of the starting material, the synthesis of the intermediate compounds, and the final coupling reaction to form the target compound.", "Starting Materials": [ "2-bromo-6-methylpyridine", "cyclohexanone", "O-methyl hydroxylamine hydrochloride", "potassium carbonate", "acetic acid", "copper(I) iodide", "2-bromoethyl ethynyl ether", "triethylamine", "sodium hydride", "methyl iodide" ], "Reaction": [ "Step 1: Preparation of 2-bromo-6-methylpyridine by bromination of 6-methylpyridine using bromine in acetic acid.", "Step 2: Synthesis of 2-(6-methylpyridin-2-yl)ethynol by Sonogashira coupling of 2-bromo-6-methylpyridine with 2-bromoethyl ethynyl ether in the presence of copper(I) iodide and triethylamine.", "Step 3: Synthesis of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone by reaction of 2-(6-methylpyridin-2-yl)ethynol with cyclohexanone in the presence of potassium carbonate in DMF.", "Step 4: Synthesis of O-methyl oxime of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone by reaction of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone with O-methyl hydroxylamine hydrochloride in the presence of sodium hydride and methyl iodide." ] } | |

CAS 编号 |

924298-51-1 |

分子式 |

C15H16N2O |

分子量 |

240.30 g/mol |

IUPAC 名称 |

(Z)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine |

InChI |

InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15- |

InChI 键 |

CNNZLFXCUQLKOB-ICFOKQHNSA-N |

手性 SMILES |

CC1=NC(=CC=C1)C#CC2=C/C(=N\OC)/CCC2 |

SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |

规范 SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime 3-(6-methylpyridin-2-ylethynyl)cyclohex-2-enone-O-methyloxime ABP 688 ABP-688 ABP688 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol](/img/structure/B1664215.png)

![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)